N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide
Description
N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxybenzamide core linked via an ethyl chain to a 6-chloroindole moiety.
Properties
Molecular Formula |
C20H21ClN2O4 |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H21ClN2O4/c1-25-17-10-14(11-18(26-2)19(17)27-3)20(24)22-7-9-23-8-6-13-4-5-15(21)12-16(13)23/h4-6,8,10-12H,7,9H2,1-3H3,(H,22,24) |
InChI Key |
HJTWSZMJAHPRDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthetic routes to this compound involve several steps. One possible method includes the Fischer indole synthesis, which combines an indole moiety with a benzamide. specific reaction conditions and industrial production methods would require further investigation .
Chemical Reactions Analysis
Reactivity: N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide may undergo various reactions, such as oxidation, reduction, and substitution.
Common Reagents: Depending on the desired transformation, reagents like oxidizing agents (e.g., KMnO), reducing agents (e.g., LiAlH), and nucleophiles (e.g., Grignard reagents) could be employed.
Major Products: These reactions can lead to diverse products, including derivatives of the indole ring or modified benzamide structures.
Scientific Research Applications
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) could reveal its pharmacological properties.
Medicine: Could it serve as a lead compound for drug development? Its bioactivity against specific targets warrants exploration.
Industry: Perhaps it has applications in materials science or as a chemical intermediate.
Mechanism of Action
- The compound likely interacts with cellular components, affecting signaling pathways or enzymatic processes.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Structural Analogues
The compound shares its 3,4,5-trimethoxybenzamide scaffold with several derivatives reported in the evidence, differing primarily in the substituents attached to the ethyl or propenyl linker. Key analogues include:
Key Observations :
- Indole vs. Heterocyclic Substituents : The target compound’s 6-chloroindole group may enhance π-π stacking and receptor binding compared to furan or phenyl derivatives .
- Linker Flexibility : The ethyl chain in the target compound offers conformational flexibility, whereas propenyl linkers in analogues like 4a and 2b introduce rigidity and planar geometry .
Comparison with Target Compound :
Physicochemical Properties
Biological Activity
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety and a trimethoxybenzamide group. Its molecular formula is with a molecular weight of approximately 319.77 g/mol. The presence of chlorine and methoxy groups suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related indole derivatives. For example, compounds with similar structures have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The minimum inhibitory concentration (MIC) values for effective compounds in this class are often reported in the range of 2-64 µg/mL against these pathogens .
| Compound | MIC against S. aureus | MIC against E. faecium |
|---|---|---|
| Compound A | 2 µg/mL | 4 µg/mL |
| Compound B | 4 µg/mL | 8 µg/mL |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Preliminary results suggest that this compound may inhibit cell viability in colorectal cancer (Caco-2) and lung cancer (A549) cell lines. For instance, one study reported a viability reduction to approximately 39.8% in Caco-2 cells at a specific concentration (p < 0.001) .
| Cell Line | Viability (%) at Treatment | Statistical Significance |
|---|---|---|
| Caco-2 | 39.8% | p < 0.001 |
| A549 | TBD | TBD |
The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways associated with apoptosis and cell proliferation. Indole derivatives are known to interact with various receptors and enzymes involved in cancer progression and microbial resistance.
Case Studies
Several case studies have explored the efficacy of indole-based compounds similar to this compound:
- Antibacterial Efficacy : A study demonstrated that a related compound significantly inhibited the growth of drug-resistant bacterial strains in vitro.
- Anticancer Studies : Research involving indole derivatives revealed promising results in reducing tumor growth in animal models when administered at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
